

# Early Clinical Development and Findings for LEO 29102: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LEO 29102 |           |
| Cat. No.:            | B608520   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LEO 29102** is a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4) developed for the topical treatment of atopic dermatitis (AD).[1][2][3] The design of **LEO 29102** as a "soft drug" aims to provide potent local activity in the skin with minimal systemic exposure, thereby reducing the risk of side effects commonly associated with systemic PDE4 inhibitors.[1][3][4] This technical guide provides an in-depth summary of the early clinical development and key findings for **LEO 29102**, focusing on its mechanism of action, preclinical data, and phase 2 clinical trial results.

### **Mechanism of Action: PDE4 Inhibition**

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly within immune and epithelial cells.[5] It hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn down-regulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6] **LEO 29102** is a potent and selective inhibitor of PDE4, with demonstrated selectivity for the PDE4D isoform.[5] By increasing cAMP levels in skin cells, **LEO 29102** exerts its anti-inflammatory effects, making it a targeted therapy for inflammatory skin conditions like atopic dermatitis.[5][6]



### **Signaling Pathway**



Click to download full resolution via product page

Caption: PDE4 Inhibition Pathway by **LEO 29102**.

# Preclinical Findings In Vivo Efficacy

**LEO 29102** demonstrated significant efficacy in a topical allergic contact dermatitis model in mice.[1] The compound showed a dose-dependent inhibition of TNF- $\alpha$  in the inflamed tissue.

Table 1: Dose-Dependent Inhibition of TNF-α by **LEO 29102** in a Mouse Model

| Treatment Group           | Dose (mg) | TNF-α Inhibition (%) |
|---------------------------|-----------|----------------------|
| LEO 29102                 | 0.001     | 33                   |
| LEO 29102                 | 0.01      | 91                   |
| LEO 29102                 | 0.1       | 100                  |
| Betamethasone 17-valerate | 0.003     | 75                   |

Data sourced from the Journal of Medicinal Chemistry.[1]



## Experimental Protocol: Topical Allergic Contact Dermatitis Mouse Model

While the specific, detailed protocol for the study is not publicly available, a general methodology for such a model involves:

- Sensitization: A sensitizing agent (e.g., a hapten like oxazolone or dinitrochlorobenzene) is applied to a shaved area of the mouse's skin (e.g., the abdomen).
- Challenge: After a period of time (typically 5-7 days) to allow for an immune response to develop, the same agent is applied to a different skin site (e.g., the ear) to elicit a local inflammatory reaction.
- Treatment: LEO 29102, a vehicle control, and a positive control (like betamethasone) are applied topically to the challenged area.
- Evaluation: The inflammatory response is assessed by measuring parameters such as ear swelling (edema).
- Biomarker Analysis: Tissue samples from the challenged area are collected to measure the levels of inflammatory mediators, such as TNF-α, typically using methods like ELISA or qPCR.

### Early Clinical Development: Phase 1 and 2 Findings

**LEO 29102** has undergone phase 1 and phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in human subjects.

### **Phase 1: Pharmacokinetics and Safety**

A dose-escalation study was conducted in healthy volunteers where the treated body surface area (BSA) was increased. The study demonstrated very low systemic levels of the active compound, supporting the "soft-drug" concept.[1] No cases of emesis, a common side effect of systemic PDE4 inhibitors, were observed.[1]

Table 2: Systemic Pharmacokinetic Parameters of **LEO 29102** After Single Doses of 2.5 mg/g Cream



| Body Surface Area (BSA)<br>Dosed (%) | Geometric Mean Cmax<br>(ng/mL) | Geometric Mean AUC0–<br>48h (ng·h/mL) |
|--------------------------------------|--------------------------------|---------------------------------------|
| 7                                    | 0.279                          | 5.45                                  |
| 14                                   | 0.754                          | 14.9                                  |
| 30                                   | 2.39                           | 49.2                                  |
| 53                                   | 5.07                           | 100                                   |

Data represents geometric means for n=6 subjects per group. Cmax and AUC values increased more than proportionally with the dose (BSA).[1]

## Phase 2: Proof-of-Concept and Dose-Finding Study (NCT01037881)

A phase 2, randomized, double-blind, vehicle- and active-controlled study was conducted to evaluate the efficacy and safety of **LEO 29102** cream in patients with mild to moderate atopic dermatitis.[7][8] The study compared five different strengths of **LEO 29102** cream with a vehicle and an active comparator (Elidel® cream, 10 mg/g pimecrolimus) over a 4-week treatment period with twice-daily application.[7][8]

The primary efficacy endpoint was the absolute change in the Eczema Area and Severity Index (EASI) on the trunk and limbs from baseline to the end of treatment.[8] The study showed a dose-dependent effect of **LEO 29102**.[8]

Table 3: Percentage of Responders (IGA "clear" or "almost clear") at End of Treatment (4 Weeks)



| Treatment Group     | Percentage of Responders (%) |
|---------------------|------------------------------|
| Vehicle             | 24.0                         |
| LEO 29102 0.03 mg/g | 8.3                          |
| LEO 29102 0.1 mg/g  | 20.0                         |
| LEO 29102 0.3 mg/g  | 36.0                         |
| LEO 29102 1.0 mg/g  | 34.5                         |
| LEO 29102 2.5 mg/g  | 43.3                         |
| Elidel® 10 mg/g     | 48.0                         |

Data sourced from the Clinical Study Report Synopsis.[8]

A logistic regression analysis demonstrated a statistically significant dose-response relationship for **LEO 29102** (p=0.01).[8] The three highest strengths (0.3 mg/g, 1.0 mg/g, and 2.5 mg/g) were found to be more efficacious than the lower strengths.[8] Furthermore, a dose-dependent statistically significant effect was observed for the patient's assessment of pruritus and overall disease severity.[8]

In the treatment phase, 34 subjects reported 42 adverse drug reactions (ADRs). The frequency of ADRs ranged from 4.0% in the **LEO 29102** 0.3 mg/g group to 29.2% in the **LEO 29102** 0.03 mg/g group.[8] The most commonly reported ADR was atopic dermatitis.[8]

# Experimental Workflow: Phase 2 Clinical Trial (NCT01037881)





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]



- 3. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Therapeutic Renaissance Emerging Treatments for Atopic Dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- To cite this document: BenchChem. [Early Clinical Development and Findings for LEO 29102: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608520#early-clinical-development-and-findings-for-leo-29102]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com